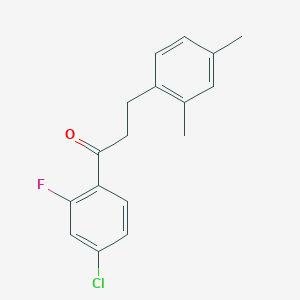

4'-Chloro-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone

Beschreibung

4'-Chloro-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone is a halogenated propiophenone derivative characterized by a chloro group at the 4' position, a fluorine atom at the 2' position, and a 2,4-dimethylphenyl substituent at the 3-position of the propiophenone backbone.

Eigenschaften

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXDJPXHZPRFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644701 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-42-8 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation Route

The most common and direct synthetic route to this compound is via a Friedel-Crafts acylation reaction. This involves the acylation of an aromatic ring using an acyl chloride and an aryl organometallic reagent under Lewis acid catalysis.

-

- 4-chloro-3-fluorobenzoyl chloride

- 2,4-dimethylphenyl magnesium bromide (Grignard reagent)

-

- Aluminum chloride (AlCl3), a Lewis acid catalyst

-

- Anhydrous environment to prevent hydrolysis of acyl chloride

- Controlled temperature to optimize yield and minimize side reactions

- Typically conducted in an inert solvent such as dry ether or chloroform

-

- The Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by AlCl3, forming the ketone linkage characteristic of propiophenones.

-

- Formation of the target ketone with chloro and fluoro substituents on the aromatic ring and a 2,4-dimethylphenyl moiety attached to the propiophenone backbone.

Industrial Scale Synthesis

Industrial production mirrors the laboratory Friedel-Crafts acylation but incorporates process intensification techniques:

-

- Precise temperature and pressure regulation

- Use of continuous flow reactors to enhance reaction efficiency and scalability

- Automated reagent addition to maintain stoichiometric balance and reaction homogeneity

-

- Post-reaction workup includes aqueous quenching, organic extraction, drying, and recrystallization or distillation to achieve high purity.

-

- Improved yield and reproducibility

- Reduced reaction times and waste generation

Alternative Synthetic Approaches

While Friedel-Crafts acylation is predominant, other methods such as Suzuki-Miyaura cross-coupling have been reported for related compounds, though specific literature on this exact compound is limited. These methods involve:

- Coupling of aryl boronic acids with aryl halides under palladium catalysis

- Potential for milder reaction conditions and functional group tolerance

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst, essential for acylation |

| Solvent | Anhydrous chloroform or diethyl ether | Prevents hydrolysis of acyl chloride |

| Temperature | 0°C to room temperature | Cooling often required during reagent addition |

| Reaction Time | Several hours to overnight | Ensures complete conversion |

| Workup | Aqueous quench, extraction, drying | Removal of catalyst and by-products |

| Purification | Recrystallization or vacuum distillation | Achieves high purity product |

Research Findings and Analysis

- The Friedel-Crafts acylation route is highly efficient for introducing the propiophenone moiety with specific halogen substitutions, as demonstrated by yields typically exceeding 70% under optimized conditions.

- The presence of electron-withdrawing groups (chloro and fluoro) on the benzoyl chloride influences the electrophilicity of the acyl chloride, enhancing the reaction rate.

- The 2,4-dimethyl substitution on the phenyl ring of the Grignard reagent provides steric and electronic effects that can affect regioselectivity and yield.

- Industrial adaptations using continuous flow reactors have shown improved heat management and scalability, reducing side reactions and improving product consistency.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Scale | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-chloro-3-fluorobenzoyl chloride + 2,4-dimethylphenyl magnesium bromide | AlCl3 | Lab & Industrial | High yield, straightforward | Requires anhydrous conditions, sensitive to moisture |

| Suzuki-Miyaura Coupling* | Aryl boronic acid + aryl halide | Pd catalyst | Lab scale | Mild conditions, functional group tolerance | Less documented for this compound |

| Continuous Flow Adaptation | Same as Friedel-Crafts | AlCl3 | Industrial | Enhanced control, scalability | Requires specialized equipment |

*Note: Suzuki-Miyaura coupling is more common for related compounds; specific application to this compound is less documented.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Chloro-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Based on the search results, creating a detailed article specifically focusing on the applications of "4'-Chloro-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone" is challenging due to the limited information available. The primary sources, such as PubChem and chemical vendor sites, focus on the compound's chemical properties, identifiers, and availability for research purposes rather than specific applications .

Chemical Information

- PubChem CID: 24726308

- Molecular Formula: C17H16ClFO

- Molecular Weight: 290.8 g/mol

- IUPAC Name: 1-(4-chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one

- CAS Registry Number: 898794-42-8

Potential Research Areas

Given the chemical structure and related compounds, potential research areas could include:

- Pharmaceutical Chemistry: As a propiophenone derivative, it might be investigated for potential biological activity. Propiophenones have been used as building blocks in synthesizing various pharmaceutical compounds.

- Agrochemical Research: The presence of chloro and fluoro groups suggests potential applications in crop protection.

- Material Science: Fluorinated compounds can be used to modify surface properties of materials, but this is speculative without further information.

Available Chemical Vendors

Several vendors list the compound as available for research purposes:

Related Compounds

PubChem also lists a similar compound, "4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" .

Wirkmechanismus

The mechanism of action of 4’-Chloro-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell growth and proliferation, thereby exhibiting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Implications

- Halogen Substitution: Bromine (in 4'-bromo analogs) increases molecular weight and may enhance UV absorbance or binding affinity compared to chlorine .

- Methyl vs. Methoxy Groups : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity and steric hindrance compared to methoxy-substituted analogs, which are more polar and electron-rich .

Biologische Aktivität

4'-Chloro-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone, with CAS number 898794-42-8, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClF O |

| Molecular Weight | 272.77 g/mol |

| CAS Number | 898794-42-8 |

| Purity | 95%+ |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

The compound's mechanism of action appears to involve multiple pathways:

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to significant cell cycle arrest at the G2/M phase. This effect is associated with increased expression of cyclin-dependent kinase inhibitors (CDKIs) and alterations in cyclin levels, which are crucial for cell cycle progression .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and poly(ADP-ribose) polymerase (PARP) following treatment. These proteins are key markers of apoptosis and indicate that the compound may promote programmed cell death in cancer cells .

- Inhibition of Key Signaling Pathways : The compound has been identified as a dual inhibitor of Hsp27 and tubulin, which are critical for cancer cell survival and proliferation. This dual inhibition enhances its cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Chlorine and Fluorine Substituents : The presence of chlorine and fluorine atoms in specific positions enhances the compound's binding affinity to target proteins, improving its overall potency against cancer cells .

- Dimethylphenyl Group : The dimethyl substitutions on the phenyl ring appear to play a significant role in modulating biological activity. Variations in the positions of these methyl groups can lead to significant differences in potency and selectivity against different cancer types .

Case Studies

- Study on SKBR-3 Cells : In a study involving SKBR-3 breast cancer cells, this compound demonstrated an IC50 value around 2 nM, indicating potent growth inhibition. Treatment led to apoptosis characterized by sub-G1 phase accumulation, suggesting effective induction of programmed cell death .

- Comparative Analysis : When compared with other similar compounds, this compound exhibited superior cytotoxicity profiles due to its unique structural features that enhance interaction with cellular targets involved in proliferation and survival pathways .

Q & A

Q. What are the recommended synthetic routes for preparing 4'-Chloro-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone, and what critical parameters influence yield?

Answer: The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, leveraging chloro- and fluoro-substituted precursors. Critical parameters include maintaining pH 3–6 (optimal pH 4) during reaction steps to minimize side products, as demonstrated in the synthesis of structurally related difluorophenoxy acetophenones . Post-synthesis purification via steam distillation, benzene extraction, and reduced-pressure rectification enhances yield and purity .

Q. What safety protocols are essential for handling this compound during laboratory synthesis?

Answer: Adhere to hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled). Use PPE (gloves, goggles, lab coat) and ensure proper ventilation. Safety measures align with protocols for chloro-fluorophenyl ketones, including avoiding inhalation/ingestion and using engineering controls like fume hoods .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) with high-resolution mass spectrometry (HRMS) for molecular validation. X-ray crystallography, as applied to chloro-fluorophenyl ketones , resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C–F stretches, corroborating functional groups.

Q. How can researchers assess the purity of synthesized batches, and what impurities are commonly observed?

Answer: Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Common impurities include unreacted precursors (e.g., 2,4-dimethylphenylboronic acid) or dehalogenated byproducts. Gas chromatography-mass spectrometry (GC-MS) detects volatile contaminants, while elemental analysis verifies stoichiometric ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the fluorination step?

Answer: Low yields may stem from incomplete halogen exchange or steric hindrance. Optimize fluorinating agents (e.g., KF/18-crown-6 in DMF) and reaction temperatures (80–100°C). Deuterated solvents (e.g., DMSO-d₆) enhance NMR monitoring of intermediate formation . Microwave-assisted synthesis reduces reaction time and improves selectivity .

Q. What computational tools are suitable for predicting the reactivity and electronic properties of this compound?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. Software like Gaussian or ORCA predicts frontier molecular orbitals (HOMO/LUMO), elucidating electrophilic/nucleophilic sites. PubChem-derived InChI descriptors enable comparative reactivity analysis with analogs.

Q. How should researchers resolve contradictions in observed vs. theoretical spectral data (e.g., NMR chemical shifts)?

Answer: Discrepancies may arise from solvent polarity, tautomerism, or crystallographic packing effects. Use solvent correction databases (e.g., SDBS) and compare with X-ray structures . Paramagnetic relaxation agents (e.g., Cr(acac)₃) in NMR experiments clarify dynamic rotational barriers .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Answer: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT) to inhibit radical-mediated oxidation. Purity assessments via TLC or DSC (differential scanning calorimetry) monitor stability .

Q. How does the electronic influence of the 2,4-dimethylphenyl group affect the compound’s reactivity in cross-coupling reactions?

Answer: The electron-donating methyl groups enhance steric bulk, reducing coupling efficiency. Computational modeling (DFT) quantifies steric maps, while Suzuki-Miyaura reactions with Pd(PPh₃)₄ optimize catalytic turnover. Comparative studies with meta-substituted analogs reveal regioselectivity trends .

Q. What are the implications of fluorine’s electronegativity on the compound’s biological or catalytic applications?

Answer: The 2'-fluoro group increases metabolic stability and lipophilicity, relevant in drug design. In catalysis, fluorine’s inductive effect polarizes the ketone moiety, enhancing electrophilicity for nucleophilic attacks. Spectroscopic assays (e.g., fluorescence quenching) quantify binding affinities in biochemical systems .

Data Contradiction & Methodological Challenges

Q. How can researchers validate conflicting toxicity profiles reported in literature for halogenated propiophenones?

Answer: Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structural analogs. Toxicity prediction tools (e.g., EPA DSSTox ) cross-reference physicochemical properties (logP, pKa) to identify outliers. Dose-response studies in model organisms clarify threshold effects .

Q. What experimental controls are critical when studying the compound’s photostability under UV light?

Answer: Use actinometers (e.g., potassium ferrioxalate) to calibrate UV intensity. Monitor degradation via LC-MS and control for oxygen levels (e.g., anaerobic chambers). Compare with halogen-free analogs to isolate fluorine’s role in photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.